molecular formula C19H26N2O B5345286 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide

3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide

Cat. No. B5345286
M. Wt: 298.4 g/mol
InChI Key: BMOXTRDXGVCHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide, also known as DPA, is a novel compound that has been recently developed in the field of medicinal chemistry. DPA belongs to the class of adamantane carboxamides and has been found to exhibit a range of interesting biological properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, which are likely to contribute to its biological activity. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has been found to modulate the expression of various genes and proteins involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide is its potent anticancer activity, which makes it a promising candidate for cancer research. This compound has also been found to exhibit antiviral activity, which makes it a promising candidate for antiviral drug development. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This compound also has limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research and development of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide. One direction is to further investigate the mechanism of action of this compound, which will help to better understand its biological activity. Another direction is to explore the potential of this compound as a therapeutic agent for cancer and viral diseases. Additionally, future research could focus on developing new synthetic methods for this compound, which could improve its solubility and other properties. Overall, this compound is a promising compound with a range of interesting biological properties, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide involves the reaction of 3-aminomethylpyridine with 3,5-dimethyladamantane-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been reported in the literature and has been found to give high yields of pure this compound.

Scientific Research Applications

3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide has been found to exhibit a range of interesting biological properties, which makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antiviral activity against a range of viruses, including HIV, influenza, and hepatitis B.

properties

IUPAC Name

3,5-dimethyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-17-6-15-7-18(2,11-17)13-19(8-15,12-17)16(22)21-10-14-4-3-5-20-9-14/h3-5,9,15H,6-8,10-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXTRDXGVCHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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